2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy-
CAS No.: 149779-39-5
Cat. No.: VC0138706
Molecular Formula: C30H45NO6
Molecular Weight: 515.687
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149779-39-5 |
|---|---|
| Molecular Formula | C30H45NO6 |
| Molecular Weight | 515.687 |
| IUPAC Name | (3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-methoxypyrrolidine-2,4-dione |
| Standard InChI | InChI=1S/C30H45NO6/c1-7-23(33)18(3)10-8-9-11-22(32)16-21-13-12-20-15-17(2)14-19(4)25(20)30(21,5)27(35)24-26(34)29(37-6)31-28(24)36/h8-13,17-23,25,29,32-33,35H,7,14-16H2,1-6H3,(H,31,36)/b10-8+,11-9+,27-24- |
| SMILES | CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)OC)O)C)C)O)O |
Introduction
Chemical Identity and Classification
Delaminomycin B is a complex tetramic acid derivative that belongs to the class of natural products known as delaminomycins. First isolated from the culture broth of Streptomyces albulus MJ202-72F3, it is characterized by its unique molecular structure containing a decalin ring system with an attached acyl tetramic acid moiety . The compound is identified by several key parameters as presented in Table 1.
Table 1: Chemical Identification Parameters of Delaminomycin B
| Parameter | Value |
|---|---|
| CAS Number | 149779-39-5 |
| Molecular Formula | C30H45NO6 |
| Molecular Weight | 515.687 g/mol |
| IUPAC Name | (3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-methoxypyrrolidine-2,4-dione |
| Synonyms | 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4-hydroxy-5-methoxy- |
The compound is one of three related molecules (delaminomycins A, B, and C) that share a common carbon skeleton but differ in their pyrrolidine moiety substituents .
Physical and Chemical Properties
Delaminomycin B presents as a white powder with specific spectroscopic characteristics that aid in its identification and structural elucidation. Its physical and chemical properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of Delaminomycin B
| Property | Description |
|---|---|
| Appearance | White powder |
| UV Absorption (λmax) | 232 nm (563), 288 nm (138) |
| IR Spectrum (cm-1) | 3400, 2950, 2900, 1670, 1600, 1430, 1400, 1100 |
| Solubility | Soluble in MeOH, DMSO; Insoluble in n-hexane, EtOAc, H2O |
| Color Reaction | Positive with vanillin-H2SO4; Negative with ninhydrin |
The ultraviolet spectrum of delaminomycin B exhibits two absorption maxima at 232 nm and 288 nm, suggesting the presence of an α,β-unsaturated ketone functional group . The infrared spectrum shows characteristic absorption bands at 3400 cm-1 (indicating NH and OH groups), 2950-2900 cm-1 (CH stretching), and 1670-1600 cm-1 (C=O and C=C stretching), which are consistent with the presence of acyl tetramic acid moiety .
Structural Characteristics
Delaminomycin B possesses a complex chemical structure featuring multiple functional groups and stereogenic centers. The molecule contains a decalin ring system with an attached acyl tetramic acid moiety, characterized by specific structural elements:
-
A decalin (bicyclic) skeleton with methyl substituents at positions 1, 6, and 8
-
A side chain with (3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl configuration
-
A tetramic acid moiety with a methoxy group at position 5
-
Multiple hydroxyl groups that contribute to its solubility profile
-
A complex carbon framework with several stereocenters
The structural elucidation of delaminomycin B was accomplished through comprehensive spectroscopic analyses, including 1H NMR, 13C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) experiments .
Isolation and Production
Delaminomycin B is produced by the actinomycete Streptomyces albulus MJ202-72F3, which was deposited in the Fermentation Research Institute of the Agency of Industrial Science and Technology, Japan, with the accession number FERM P-12674 . The isolation procedure involves several chromatographic steps as outlined in Figure 1 based on available data.
The purification procedure typically includes:
-
Initial extraction from cultured broth
-
Centrifugal partition chromatography (CPC)
-
Preparative reverse-phase HPLC
-
Sephadex LH-20 chromatography
From 10 liters of cultured broth, approximately 30 mg of delaminomycin B can be isolated as an amorphous colorless powder . The compound is produced alongside delaminomycin A and C, which are also isolated during the purification process.
Spectroscopic Characterization
The structural elucidation of delaminomycin B relies heavily on spectroscopic data, particularly NMR spectroscopy. Key spectral characteristics include:
NMR Spectroscopy
The 1H NMR spectrum of delaminomycin B indicates the presence of one OCH3 group, which distinguishes it from delaminomycin A and C . This methoxy group is attached to the pyrrolidine ring of the tetramic acid moiety, specifically at position 5.
The 13C NMR data shows characteristic signals for the tetramic acid moiety, with shifts comparable to related compounds such as lydicamycin . Combined analyses of 1H-1H COSY, 13C-1H COSY, and heteronuclear multiple bond correlation spectra confirmed that delaminomycins A, B, and C share an identical carbon skeleton but differ in their pyrrolidine moiety substituents.
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) of delaminomycin B shows a molecular ion peak [M-H]- at m/z 514.3163 (calculated for C30H44NO6: 514.3169), confirming its molecular formula as C30H45NO6 .
Biological Activities
Delaminomycin B exhibits several significant biological activities that make it a compound of interest for potential pharmaceutical applications:
Extracellular Matrix Receptor Antagonism
The most notable activity of delaminomycin B is its ability to inhibit cell adhesion to fibronectin (FN) and laminin (LM), which are components of the extracellular matrix (ECM) . This property categorizes the compound as an extracellular matrix receptor antagonist.
Cell Adhesion Inhibition
Specifically, delaminomycin B inhibits the binding of Con A stimulated-EL4 cells to fibronectin and laminin components of ECM . This activity suggests potential applications in modulating cellular adhesion processes, which are important in various physiological and pathological conditions.
Antimicrobial Activity
While specific antimicrobial data for delaminomycin B is limited in the available literature, related tetramic acid derivatives have shown activity against Gram-positive bacteria. The presence of the tetramic acid moiety, which is found in several antibiotics, suggests potential antimicrobial properties for this compound as well .
Comparison with Related Compounds
Delaminomycin B is part of a family of closely related compounds that includes delaminomycin A and delaminomycin C. These compounds share structural similarities but differ in specific substituents, particularly in their tetramic acid moiety. Table 3 provides a comparative overview of the three delaminomycins.
Table 3: Comparison of Delaminomycin A, B, and C
| Property | Delaminomycin A | Delaminomycin B | Delaminomycin C |
|---|---|---|---|
| Molecular Formula | C29H43NO6 | C30H45NO6 | C29H43NO5 |
| Molecular Weight | 501.65 | 515.69 | 485.70 |
| CAS Number | 149779-38-4 | 149779-39-5 | 149779-40-8 |
| Distinctive Feature | Hydroxyl group at 5-position of pyrrolidine ring | Methoxy group at 5-position of pyrrolidine ring | Lacks hydroxyl group at 5-position of pyrrolidine ring |
| FAB-MS m/z | 500 (M-H)- | 514 (M-H)- | 482 (M-H)- |
All three delaminomycins were isolated from the same bacterial strain and share similar biological activities, including inhibition of cell adhesion to extracellular matrix components . Their structural differences primarily involve variations in the substituents on the pyrrolidine ring of the tetramic acid moiety, which may influence their relative potencies and specificities.
Structure-Activity Relationships
The biological activities of delaminomycin B and related compounds are closely linked to their structural features. Several key structural elements contribute to their activity:
-
The tetramic acid moiety, which is present in numerous bioactive natural products
-
The decalin ring system, which provides a rigid scaffold
-
The hydroxyl and methoxy substituents, which may influence solubility and interaction with biological targets
-
The unsaturated side chain, which may contribute to membrane permeability and target binding
Understanding these structure-activity relationships is crucial for the development of synthetic analogues with enhanced potency or selectivity.
Research Applications and Future Directions
The unique properties of delaminomycin B suggest several potential applications and directions for future research:
Pharmaceutical Development
As an extracellular matrix receptor antagonist, delaminomycin B represents a potential lead compound for the development of therapies targeting conditions involving abnormal cell-matrix interactions, such as:
-
Fibrotic disorders, where excessive ECM deposition occurs
-
Tumor metastasis, which involves altered cell-matrix interactions
-
Inflammatory conditions with aberrant cell adhesion
Synthetic Chemistry
The complex structure of delaminomycin B presents a challenging target for total synthesis, which would enable:
-
Confirmation of the absolute stereochemistry
-
Development of analogues with modified biological properties
-
Structure-activity relationship studies to identify key pharmacophores
Molecular Biology
The specific mechanisms by which delaminomycin B interacts with extracellular matrix receptors remain to be fully elucidated. Further research in this area could:
-
Identify the specific molecular targets of the compound
-
Clarify the signaling pathways affected by receptor antagonism
-
Explore potential synergistic effects with other therapeutic agents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume